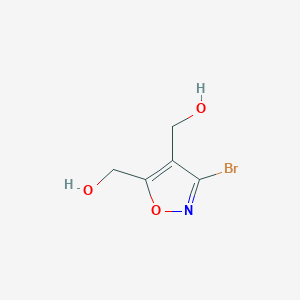

(3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of isoxazolyl methanols, including compounds structurally related to "(3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol," can be achieved through various methods. For example, the double diastereoselective synthesis of syn,syn-bis(1,2-isoxazolin-5-yl)methanols from nitrile oxides with diols in the presence of ethylmagnesium bromide demonstrates a pathway that could be adapted for the synthesis of our target compound (Kim et al., 2005). Additionally, the total synthesis of related complex natural products starting from simpler isoxazolyl methanols provides a conceptual framework for synthesizing complex structures from simpler precursors (Akbaba et al., 2010).

Molecular Structure Analysis

The molecular structure of isoxazolyl methanols can be elucidated through various spectroscopic techniques. For instance, the structure of a compound synthesized from isoxazol-5(4H)-one demonstrated through nuclear magnetic resonance and infrared spectroscopy, along with X-ray analysis, could provide a blueprint for understanding the molecular structure of "(3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol" (Ryzhkova et al., 2020).

Chemical Reactions and Properties

Isoxazoles, including those with bromo and hydroxymethyl groups, participate in various chemical reactions, such as multicomponent transformations and cycloadditions. These reactions can lead to a wide range of biomedical applications, especially in regulating inflammatory diseases, hinting at the reactivity and functional utility of our target molecule (Ryzhkova et al., 2020).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, crystalline structure, and melting points, can be inferred from studies on similar isoxazole derivatives. For example, the crystal packing and hydrogen bonding patterns of chromeno[4,3-c]isoxazol-3-yl)methanols suggest that substituents on the isoxazole ring significantly affect the compound's physical properties (Rajalakshmi et al., 2012).

Chemical Properties Analysis

The chemical properties of isoxazolyl methanols, such as reactivity, stability under various conditions, and interactions with other chemical species, can be deduced from their synthesis and structural analysis. The detailed synthesis pathways and structural elucidations provide insights into the chemical behavior and potential applications of these compounds in various fields (Kim et al., 2005).

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Selective Synthesis : A study focused on the selective synthesis of 5-Amino-3-(pyrrol-2-yl)isoxazoles via the reaction of certain pyrroles with hydroxylamine in methanol, demonstrating a method that could potentially be applied to synthesize derivatives of (3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol (Sobenina et al., 2005).

Supramolecular Interactions : Research on anisole derivatives, including compounds similar to (3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol, revealed insights into their molecular structures and packing behavior, highlighting the role of Br atoms in mediating supramolecular interactions (Nestler et al., 2018).

Polyol Synthesis : A study on the double diastereoselective synthesis of syn,syn-Bis(1,2-isoxazolin-5-yl)methanol, which is structurally related to the compound of interest, suggests potential applications in creating new polyols (Kim et al., 2005).

Molecular and Structural Analysis

Crystal Structure Analysis : Research on the crystal structures of anisole derivatives, closely related to (3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol, provided insights into their supramolecular patterns and the impact of Br atoms on molecular distances and arrangements (Nestler et al., 2018).

X-Ray Analysis : A study on the electrochemically induced transformation of related compounds in the presence of sodium bromide used X-ray analysis to establish the structure of a new compound, demonstrating the potential for similar analysis of (3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol (Ryzhkova et al., 2020).

Biomedical Applications

Cytotoxic Activity : Research on isoxazole derivatives, which are structurally similar, showed cytotoxic activity against cancer cell lines, indicating potential biomedical applications for (3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol (Rao et al., 2014).

Antibacterial Properties : A study on bromophenols derived from marine algae, which share some structural similarities, revealed significant antibacterial activity, suggesting possible applications for (3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol in this area (Xu et al., 2003).

Eigenschaften

IUPAC Name |

[3-bromo-5-(hydroxymethyl)-1,2-oxazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO3/c6-5-3(1-8)4(2-9)10-7-5/h8-9H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUQVBZEXANGIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(ON=C1Br)CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2489840.png)

![3-Methyl-5-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2489841.png)

![1'-(2,5-Dimethylfuran-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2489843.png)

![N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2489844.png)

![N-(3,5-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2489853.png)